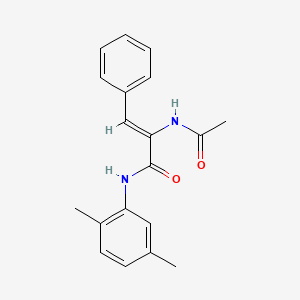
2-(acetylamino)-N-(2,5-dimethylphenyl)-3-phenylacrylamide
説明
"2-(acetylamino)-N-(2,5-dimethylphenyl)-3-phenylacrylamide" is a chemical compound that has been explored in various scientific studies for its synthesis methods, molecular structure, and potential for forming heterocyclic systems. This compound is part of a broader class of compounds studied for their unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step processes starting from acetoacetic esters, leading to intermediates that are further reacted to produce the desired compound. For example, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its phenyl-methyl counterpart were prepared in three steps from corresponding acetoacetic esters (Selič, Grdadolnik, & Stanovnik, 1997). These intermediates were then used as reagents for the preparation of various heterocyclic systems.
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography and NMR spectroscopy to determine the configuration and conformation of the compound. For instance, the orientation around the double bond for certain acetylamino compounds was established by X-ray analysis, highlighting the detailed structural insights that such studies can provide (Kralj, Hvala, Svete, Golič, & Stanovnik, 1997).
Chemical Reactions and Properties
Chemical reactions involving "2-(acetylamino)-N-(2,5-dimethylphenyl)-3-phenylacrylamide" and related compounds can lead to a variety of products depending on the reaction conditions. The compound's reactivity with nucleophiles, for example, can lead to the formation of heterocyclic systems, demonstrating its versatility as a reagent for synthetic chemistry (Kralj et al., 1997).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystal structure, are crucial for understanding its behavior in various solvents and conditions. These properties are typically determined using techniques like melting point determination, solubility testing, and X-ray crystallography.
Chemical Properties Analysis
Chemical properties, such as reactivity with different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are essential for the practical application of the compound in synthesis. The compound's reactivity with diamines to produce bis-enaminones under specific conditions illustrates its chemical properties and potential applications in synthetic organic chemistry (Devi, Helissey, & Vishwakarma, 2011).
科学的研究の応用
Heterocyclic Compound Synthesis
Research by Lovro Selič, S. Grdadolnik, and B. Stanovnik (1997) focused on the synthesis of heterocyclic systems using related chemical structures. The study demonstrated the utility of certain acetyl and phenylmethyl derivatives in preparing diverse heterocyclic compounds, indicating the potential of 2-(acetylamino)-N-(2,5-dimethylphenyl)-3-phenylacrylamide in synthesizing novel heterocyclic structures with possible biological activity or material applications Lovro Selič, S. Grdadolnik, B. Stanovnik, 1997.
Anticancer Compound Synthesis
A. Fattah (2020) explored the synthesis of cinnamic acid derivatives, which share functional similarities with the query compound, to evaluate their bioactivity as potential anticancer agents. This research highlights the importance of structural and functional groups present in compounds like 2-(acetylamino)-N-(2,5-dimethylphenyl)-3-phenylacrylamide for the development of new anticancer medications A. Fattah, 2020.
Green Chemistry Applications
The work by A. Devi, P. Helissey, and J. Vishwakarma (2011) on synthesizing bis-enaminones through a green chemistry approach also underscores the potential for compounds like 2-(acetylamino)-N-(2,5-dimethylphenyl)-3-phenylacrylamide to participate in environmentally friendly chemical processes. Their findings suggest that similar compounds can be used in the synthesis of organic molecules with reduced environmental impact A. Devi, P. Helissey, J. Vishwakarma, 2011.
Photoredox Catalysis
Guolin Wu et al. (2017) investigated the N-demethylation of N,N-dimethylaminophenyl derivatives via photoredox catalysis, a process relevant to the modification of pharmaceutical compounds. This study implies the potential role of 2-(acetylamino)-N-(2,5-dimethylphenyl)-3-phenylacrylamide in photoredox catalysis applications, including the modification of drug molecules or the synthesis of new chemical entities with improved pharmacological properties Guolin Wu, Yazhen Li, Xuemei Yu, Yu Gao, Haijun Chen, 2017.
特性
IUPAC Name |
(Z)-2-acetamido-N-(2,5-dimethylphenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-13-9-10-14(2)17(11-13)21-19(23)18(20-15(3)22)12-16-7-5-4-6-8-16/h4-12H,1-3H3,(H,20,22)(H,21,23)/b18-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLSHRDNYBXRGT-PDGQHHTCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC=CC=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(acetylamino)-N-(2,5-dimethylphenyl)-3-phenylprop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



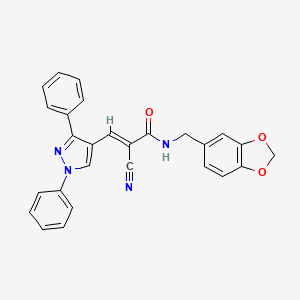
![1-({1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(3-methylbenzyl)piperazine](/img/structure/B4631791.png)
![ethyl 5-(aminocarbonyl)-2-({N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylglycyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4631811.png)
![2-{[(4-bromophenyl)sulfonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4631814.png)
![3,5-dichloro-2-methoxy-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B4631815.png)
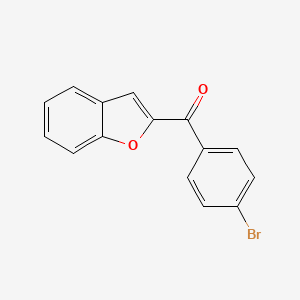
![N-(3-acetylphenyl)-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B4631843.png)
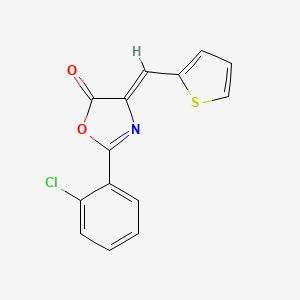
![2-[({1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B4631855.png)
![ethyl {2-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4631856.png)
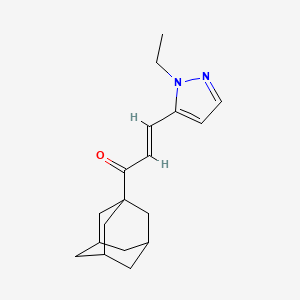
![butyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4631862.png)
![4-bromo-2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B4631873.png)
![methyl 2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4631879.png)